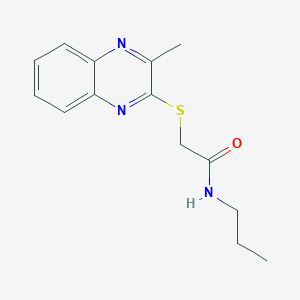
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential use as a drug for various medical conditions. MPPT is a thioacetamide derivative that has been synthesized and studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
A study by Singh et al. (2010) synthesized a series of thioether derivatives of quinoxaline, including compounds structurally similar to 2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide, and evaluated their anti-inflammatory activity. These compounds showed significant anti-inflammatory effects in vivo, suggesting potential applications in the treatment of inflammation-related conditions Singh et al., 2010.
Cytotoxicity and Anticancer Activity
Research by Zhang Ke-y (2014) explored the cytotoxic effects of 3-methylquinoxaline-2-carboxylate, a related compound. This study highlighted its weak cell growth inhibition effects on various cell lines and DNA damage at higher doses Zhang Ke-y, 2014. Another study by El Rayes et al. (2019) reported on the synthesis of quinoxaline derivatives with anticancer activity, showcasing their potential in treating cancer El Rayes et al., 2019.
Antimicrobial and Antifungal Properties
A study by Kumar et al. (2012) synthesized quinoxaline-based thiazolidinone derivatives, demonstrating significant antibacterial and antifungal activities Kumar et al., 2012. Similarly, Sultani et al. (2017) evaluated new mercapto xanthine derivatives for their antimicrobial activity, indicating the broad potential of quinoxaline derivatives in this field Sultani et al., 2017.
Neuroprotective and Antiviral Effects
Ghosh et al. (2008) researched a novel quinoxaline derivative for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and neuroprotective effects Ghosh et al., 2008.
Antileishmanial Potential
Sahu et al. (2002) synthesized a novel quinoline derivative that showed significant antileishmanial activity, surpassing the standard antileishmanial drug in efficacy Sahu et al., 2002.
Eigenschaften
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-8-15-13(18)9-19-14-10(2)16-11-6-4-5-7-12(11)17-14/h4-7H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMHEKHOTKKQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=CC=CC=C2N=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-methylquinoxalin-2-yl)thio)-N-propylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(3,4-dichlorophenyl)carbamate](/img/structure/B2639329.png)
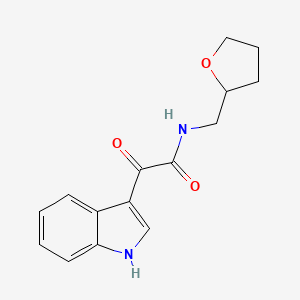
![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2639332.png)
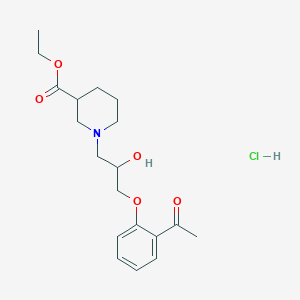
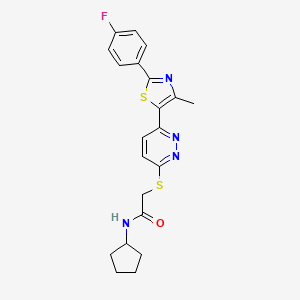
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2639335.png)
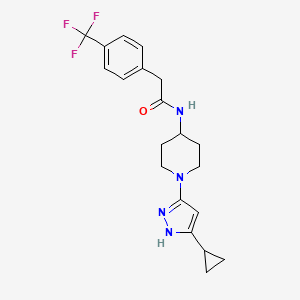
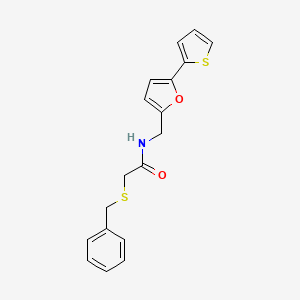

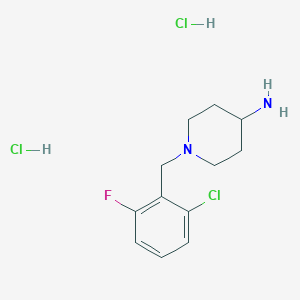
![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2639346.png)


